Cas no 2138029-20-4 (6-chloro-2-ethyl-5-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid)

6-chloro-2-ethyl-5-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 6-chloro-2-ethyl-5-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
- EN300-1129215
- 2138029-20-4
-
- インチ: 1S/C12H12ClFO3/c1-2-9-7(12(15)16)5-6-10(17-9)4-3-8(13)11(6)14/h3-4,7,9H,2,5H2,1H3,(H,15,16)
- InChIKey: MHUBSDUFVWTQQI-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2=C(C=1F)CC(C(=O)O)C(CC)O2
計算された属性
- せいみつぶんしりょう: 258.0459001g/mol
- どういたいしつりょう: 258.0459001g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 300
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 46.5Ų
6-chloro-2-ethyl-5-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1129215-1g |
6-chloro-2-ethyl-5-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2138029-20-4 | 95% | 1g |
$1742.0 | 2023-10-26 | |
Enamine | EN300-1129215-0.25g |
6-chloro-2-ethyl-5-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2138029-20-4 | 95% | 0.25g |
$1604.0 | 2023-10-26 | |
Enamine | EN300-1129215-2.5g |
6-chloro-2-ethyl-5-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2138029-20-4 | 95% | 2.5g |
$3417.0 | 2023-10-26 | |
Enamine | EN300-1129215-10.0g |
6-chloro-2-ethyl-5-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2138029-20-4 | 10g |
$7497.0 | 2023-06-09 | ||
Enamine | EN300-1129215-0.1g |
6-chloro-2-ethyl-5-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2138029-20-4 | 95% | 0.1g |
$1533.0 | 2023-10-26 | |
Enamine | EN300-1129215-5g |
6-chloro-2-ethyl-5-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2138029-20-4 | 95% | 5g |
$5056.0 | 2023-10-26 | |
Enamine | EN300-1129215-0.05g |
6-chloro-2-ethyl-5-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2138029-20-4 | 95% | 0.05g |
$1464.0 | 2023-10-26 | |
Enamine | EN300-1129215-1.0g |
6-chloro-2-ethyl-5-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2138029-20-4 | 1g |
$1742.0 | 2023-06-09 | ||
Enamine | EN300-1129215-5.0g |
6-chloro-2-ethyl-5-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2138029-20-4 | 5g |
$5056.0 | 2023-06-09 | ||
Enamine | EN300-1129215-0.5g |
6-chloro-2-ethyl-5-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2138029-20-4 | 95% | 0.5g |
$1673.0 | 2023-10-26 |
6-chloro-2-ethyl-5-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid 関連文献
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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7. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
6-chloro-2-ethyl-5-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acidに関する追加情報
Introduction to 6-chloro-2-ethyl-5-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid (CAS No. 2138029-20-4) and Its Applications in Modern Chemical Biology
6-chloro-2-ethyl-5-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid, identified by the CAS number 2138029-20-4, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This molecule belongs to the benzopyran class, a scaffold widely recognized for its biological activity and potential therapeutic applications. The presence of multiple substituents, including a chloro group at the 6-position, an ethyl group at the 2-position, and a fluoro group at the 5-position, contributes to its distinct chemical properties and biological interactions.
The benzopyran core is a well-documented motif in medicinal chemistry, often employed in the design of drugs targeting various diseases. Specifically, derivatives of benzopyran have been explored for their anti-inflammatory, anti-cancer, and antimicrobial properties. The carboxylic acid functionality at the 3-position further enhances the compound's versatility, allowing for further derivatization and modification to tailor its biological activity. This compound's structural features make it a promising candidate for further investigation in drug discovery and development.
In recent years, there has been growing interest in exploring novel heterocyclic compounds with potential therapeutic benefits. 6-chloro-2-ethyl-5-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid (CAS No. 2138029-20-4) has been studied for its ability to interact with biological targets such as enzymes and receptors. Preliminary computational studies suggest that this compound may exhibit inhibitory effects on certain enzymes implicated in metabolic disorders and inflammation. These findings align with broader trends in drug discovery, where targeting key enzymes or receptors with small molecules is a common strategy.
The fluorine substituent at the 5-position is particularly noteworthy, as fluorine atoms are frequently incorporated into pharmaceuticals to enhance metabolic stability, bioavailability, and binding affinity. The electron-withdrawing nature of fluorine can also modulate the electronic properties of the molecule, influencing its interactions with biological targets. In contrast, the chloro group at the 6-position may contribute to hydrophobic interactions and further fine-tune the compound's binding profile. These structural elements collectively contribute to the unique pharmacological properties of 6-chloro-2-ethyl-5-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid.
Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods for complex heterocyclic compounds like this one. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly valuable in constructing the benzopyran core structure. Additionally, green chemistry principles have been increasingly applied to minimize waste and improve sustainability in the synthesis process. These innovations not only enhance the accessibility of 6-chloro-2-ethyl-5-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid but also align with global efforts to promote environmentally responsible chemical manufacturing.
The potential applications of this compound extend beyond traditional pharmaceuticals. For instance, it has been explored as a building block for more complex molecules in material science applications. The benzopyran scaffold can be functionalized in various ways to create polymers or coatings with specific properties. Furthermore, its ability to interact with biological systems suggests potential uses in biosensing or drug delivery systems. As research continues to uncover new possibilities for this class of compounds, their relevance across multiple disciplines is likely to grow.
One area of particular interest is the use of 6-chloro-2-ethyl-5-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid (CAS No. 2138029-20-4) in combination therapies. By pairing it with other compounds that target different pathways or mechanisms, researchers aim to achieve synergistic effects that could lead to more effective treatments for complex diseases such as cancer or neurodegenerative disorders. Such approaches are increasingly recognized as essential for addressing multifaceted pathological processes that often resist single-agent therapy.
The development of novel analytical techniques has also facilitated deeper understanding of this compound's behavior in vitro and in vivo. Techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy allow researchers to elucidate its structure and dynamics with high precision. These tools are crucial for characterizing intermediates during synthesis and for studying how the compound interacts with biological targets over time.
In conclusion,6-chloro-2ethyl5fluoro34dihydro2H1benzopyran3carboxylic acid (CAS No2138029204) represents a structurally intriguing compound with significant potential across multiple domains of chemical biology and pharmaceutical research Its unique substitution pattern offers opportunities for diverse applications ranging from drug discovery to material science As synthetic methodologies continue to evolve so too will our ability to harness this molecule's full potential Further exploration will undoubtedly yield valuable insights into its biological functions and therapeutic applications
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